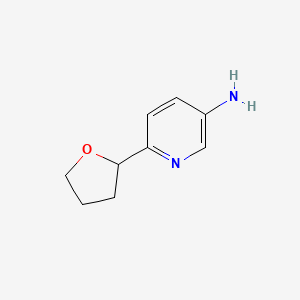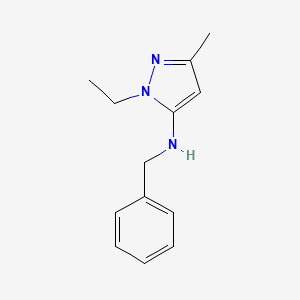![molecular formula C13H17N3O B11736889 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736889.png)
2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 1-propyl-1H-pyrazole-4-amine with a suitable phenolic compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Commonly used methods include:
Condensation Reactions: These involve the reaction of the amine group of the pyrazole with an aldehyde or ketone group of the phenol derivative.
Catalytic Hydrogenation: This method can be used to reduce any intermediate compounds to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can interact with other functional groups in the target molecule. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
Uniqueness
2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of both a pyrazole ring and a phenol group, which can provide a combination of chemical properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1-propylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-7-16-10-12(9-15-16)14-8-11-5-3-4-6-13(11)17/h3-6,9-10,14,17H,2,7-8H2,1H3 |
InChI Key |
BCFYDYVLDFJOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736813.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736826.png)
![ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736834.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736838.png)
amine](/img/structure/B11736853.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736855.png)

![N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736865.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11736867.png)

![2-(2-Chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B11736875.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11736881.png)
